molecular formula C11H10N2O3S2 B1297254 (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid CAS No. 436088-91-4

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid

Cat. No. B1297254
M. Wt: 282.3 g/mol
InChI Key: DSRHSCKCDGMHEA-UHFFFAOYSA-N
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Description

“(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid” is a chemical compound. It is also known as “4-[2-(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetylamino]-benzoic acid ethyl ester” and "Benzoic acid, 4-[[2-[[6-(acetylamino)-2-benzothiazolyl]thio]acetyl]amino]-, ethyl ester" .

Scientific Research Applications

Importance of Benzothiazole in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide array of pharmacological activities. These compounds, featuring a benzothiazole scaffold, are less toxic and show enhanced activities in various fields, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer applications. This versatility makes benzothiazole a key moiety in medicinal chemistry, highlighting its significance in the development of bioactive molecules (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Review

The therapeutic potential of benzothiazole derivatives is substantial, as evidenced by a review of patents filed between 2010 and 2014. These derivatives have been explored for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, among others. The review underscores the importance of the benzothiazole nucleus in drug discovery, particularly 2-arylbenzothiazoles, which are under development as antitumor agents (Kamal, Hussaini, & Malik, 2015).

Structural Modifications and Chemotherapeutic Applications

Recent advances in the structural modifications of benzothiazole and its conjugate systems have opened new avenues for potential chemotherapeutics. These modifications have led to the development of new antitumor agents, showcasing the promising biological profile and synthetic accessibility of benzothiazole derivatives (Ahmed et al., 2012).

Pharmacological Activities Review

Benzothiazole derivatives are integral to a variety of bioactive heterocycles and natural products. Their broad spectrum of pharmacological activities includes antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This review compiles information on benzothiazole's biological and therapeutic activities, offering insights beneficial for future research (Sumit, Kumar, & Mishra, 2020).

Comprehensive Review in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This comprehensive review discusses the structural diversity of benzothiazole-based compounds and their utility in therapeutic agent development, highlighting the ongoing interest in benzothiazole-based medicinal chemistry (Keri, Patil, Patil, & Budagumpi, 2015).

properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-6(14)12-7-2-3-8-9(4-7)18-11(13-8)17-5-10(15)16/h2-4H,5H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHSCKCDGMHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349560
Record name [(6-Acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid

CAS RN

436088-91-4
Record name 2-[[6-(Acetylamino)-2-benzothiazolyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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